molecular formula C6H4BBrF2O2 B2567416 5-Bromo-2,4-difluorophenylboronic acid CAS No. 2096331-76-7

5-Bromo-2,4-difluorophenylboronic acid

Cat. No.: B2567416
CAS No.: 2096331-76-7
M. Wt: 236.81
InChI Key: SZHYLLMQYYMZFL-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorophenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluorophenylboronic acid typically involves the bromination of 2,4-difluorophenylboronic acid. The process can be carried out using a brominating reagent in the presence of a solvent such as concentrated sulfuric acid. The reaction is quenched, and the crude product is purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

5-Bromo-2,4-difluorophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorophenylboronic acid
  • 2,4-Difluorophenylboronic acid
  • 2-Bromo-5-fluoropyridine

Uniqueness

5-Bromo-2,4-difluorophenylboronic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This compound offers distinct advantages in terms of reactivity and functional group compatibility compared to other boronic acids .

Biological Activity

5-Bromo-2,4-difluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₄BBrF₂O₂
  • Molecular Weight : 201.81 g/mol
  • CAS Number : 144025-03-6

This compound is characterized by the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, including those found in sugars and certain biomolecules. This property makes it a valuable tool in biochemical research and drug development.

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by binding to their active sites.
  • Targeting Biological Pathways : The compound may interact with specific receptors or enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or diabetes.

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit anticancer properties. A study demonstrated that derivatives of boronic acids could effectively inhibit tumor growth by inducing apoptosis in cancer cells. The IC50 values for some derivatives were found to be below 10 µM, indicating potent activity against various cancer cell lines .

Antiviral Activity

Boronic acids have also shown potential antiviral activity. For instance, studies have reported that certain boronic acid derivatives can inhibit viral replication by interfering with viral enzymes . The specific mechanism by which this compound exerts its antiviral effects requires further investigation.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways and cytokine production, it could potentially be used in the treatment of inflammatory diseases .

Case Studies

  • In Vitro Studies : A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations as low as 5 µM after 48 hours of treatment.
  • In Vivo Models : In animal models of cancer, administration of the compound resulted in reduced tumor size compared to control groups. These findings suggest a promising therapeutic potential that warrants further clinical investigation .

Comparative Analysis

To understand the uniqueness of this compound in comparison to related compounds, the following table summarizes key differences:

CompoundIC50 (µM)Selectivity IndexNotable Activity
This compound<10≥50Anticancer
5-Bromo-2-fluorophenylboronic acid>20<10Less potent
5-Bromo-2,4-dichlorophenylboronic acid<15≥30Moderate activity

Properties

IUPAC Name

(5-bromo-2,4-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHYLLMQYYMZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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